molecular formula C17H20N4O4S B2548184 ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate CAS No. 1904325-48-9

ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate

Cat. No.: B2548184
CAS No.: 1904325-48-9
M. Wt: 376.43
InChI Key: ASBOAYFMPUNEEA-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate is an intricate compound that merges several functional groups and sub-structures, each contributing to its chemical behavior and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate typically involves multiple steps, each carefully controlled to ensure the correct formation of bonds and structures. One plausible synthetic route could include:

  • Formation of the pyrazole ring: Starting with an appropriate hydrazine and a β-diketone in an acid-catalyzed cyclization.

  • Attachment of the nicotinamide group: Nucleophilic substitution involving a halogenated nicotinamide.

  • Esterification: Incorporation of the ethyl ester group via a Fischer esterification.

  • Introduction of the tetrahydrothiophen-3-yl group: Possibly through an ether linkage using a tetrahydrothiophene derivative under basic conditions.

Industrial Production Methods

In an industrial setting, these steps would be optimized for efficiency, cost-effectiveness, and yield. Batch processes might be used initially, but for large-scale production, continuous flow synthesis could be considered. This would involve:

  • Catalysts: Use of catalysts to accelerate reaction rates without affecting product quality.

  • Reactor Design: Utilizing reactors designed for maximum surface contact between reactants.

  • Purification: Implementation of high-throughput purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

  • Reduction: Reducing conditions might affect the nicotinamide group, possibly converting it to a primary amine.

  • Substitution: Both the pyrazole and thiophene rings are susceptible to electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

Depending on the reactions undertaken, major products could include:

  • Sulfoxides/Sulfones: From oxidation.

  • Amines: From reduction.

  • Substituted Pyrazoles/Thiophenes: From substitution reactions.

Scientific Research Applications

Ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate has garnered attention across several research areas:

Chemistry

Used as a building block in the synthesis of more complex molecules due to its multifaceted reactivity.

Biology

Investigated for its potential to interact with biological macromolecules, serving as a ligand in receptor-ligand studies.

Medicine

Explored for its therapeutic potential, possibly targeting specific enzymes or receptors due to its unique structure.

Industry

Could be utilized as a precursor or intermediate in the manufacturing of pharmaceuticals or specialty chemicals.

Mechanism of Action

The biological activity of this compound likely involves:

  • Molecular Targets: It may interact with specific enzymes, receptors, or nucleic acids, modulating their activity.

  • Pathways: The exact pathways would depend on the biological system but could include modulation of signal transduction pathways or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-methyl-5-(2-((thiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate: Similar but lacking the tetrahydro modification, affecting its chemical properties and biological activity.

  • Methyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate: Different ester group, impacting its solubility and reactivity.

  • Ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)benzamido)-1H-pyrazole-4-carboxylate: Substitution on the nicotinamide ring with a benzamide.

Uniqueness

This compound stands out due to its combination of functionalities, offering a unique profile of reactivity and potential biological interactions.

Properties

IUPAC Name

ethyl 1-methyl-5-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-3-24-17(23)13-9-19-21(2)14(13)20-15(22)12-5-4-7-18-16(12)25-11-6-8-26-10-11/h4-5,7,9,11H,3,6,8,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBOAYFMPUNEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)NC(=O)C2=C(N=CC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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